A Comprehensive Technical Guide to 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry
A Comprehensive Technical Guide to 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a pivotal heterocyclic compound in the landscape of medicinal chemistry. While a specific CAS Number for this parent compound is not prominently cited in public databases, its identity is well-established through its synthesis, spectral data, and its role as a key intermediate in the development of novel therapeutic agents. For the purpose of unambiguous identification, this guide will refer to its PubChem Compound ID: 3859328[1]. This document will delve into the core aspects of its synthesis, structural elucidation, and its burgeoning significance in the design of compounds with diverse biological activities.
Introduction: The Versatility of the Benzotriazole Moiety
Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of pharmacological activities to its derivatives.[2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel drugs.[2] 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide emerges as a critical derivative, featuring a reactive hydrazide functional group that serves as a versatile handle for the synthesis of a diverse library of compounds, including Schiff bases and N-substituted derivatives.[3][4][5] These subsequent molecules have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents, underscoring the importance of the parent acetohydrazide in drug discovery pipelines.[3][6][7]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is fundamental for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O | [1][8] |
| Molecular Weight | 191.20 g/mol | [8] |
| Appearance | Colorless crystals | [8] |
| PubChem CID | 3859328 | [1] |
The structural integrity of synthesized 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is typically confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3331 cm⁻¹), C=O stretching (around 1658 cm⁻¹), and aromatic C-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra characteristically show peaks for the N-H protons (around δ 9.64 ppm), the methylene protons (CH₂) adjacent to the benzotriazole ring (around δ 5.40 ppm), and the aromatic protons of the benzene ring (in the δ 7.38-8.06 ppm region).
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles. Studies have shown that in the solid state, molecules of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide are linked into infinite chains through intermolecular hydrogen bonding.[8]
Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: A Step-by-Step Protocol
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a well-established, multi-step process that begins with the formation of the benzotriazole ring, followed by alkylation and subsequent hydrazinolysis. The causality behind each step is crucial for achieving a high yield and purity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-Benzotriazole [3]
-
Dissolution: Dissolve o-phenylenediamine (0.01 mol) in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath. The acidic medium is essential for the in-situ generation of nitrous acid.
-
Diazotization: Slowly add a solution of sodium nitrite (0.01 mol) in water to the stirred reaction mixture while maintaining the temperature below 5 °C. This dropwise addition is critical to control the exothermic diazotization reaction.
-
Cyclization: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete cyclization.
-
Isolation: Pour the reaction mixture into crushed ice with stirring. The solid precipitate of 1H-benzotriazole is then collected by vacuum filtration, washed with cold water, and can be recrystallized from hot water.
Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [3][4]
-
Reaction Setup: To a solution of 1H-benzotriazole (0.01 mol) in acetone, add anhydrous potassium carbonate (a weak base to neutralize the HCl formed during the reaction) and ethyl chloroacetate (0.01 mol).
-
N-Alkylation: The mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the potassium carbonate. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting precipitates of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate are recrystallized from a suitable solvent like diethyl ether to obtain pure, needle-shaped crystals.[3]
Step 3: Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide [3][4][8]
-
Hydrazinolysis: Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.001 mol) in ethanol. Add hydrazine hydrate (85-99%) in a slight excess (e.g., 1.1 mmol).
-
Reflux: The reaction mixture is refluxed for several hours (typically 3-24 hours), during which the hydrazide precipitates out of the solution.[8] The reaction can be monitored by TLC.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the solid product is collected by filtration. The crude 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is then washed with cold ethanol and can be further purified by recrystallization from a solvent such as tetrahydrofuran or ethanol to yield colorless crystals.[8]
Applications in Drug Discovery and Development
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a valuable building block for the synthesis of a wide array of biologically active molecules. Its hydrazide moiety is readily condensed with various aldehydes and ketones to form Schiff bases, which have shown significant pharmacological potential.
Synthesis of Schiff Base Derivatives
The reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with substituted aromatic aldehydes is a common strategy to generate novel compounds with enhanced biological activity.[4][5] For instance, reaction with 2-chlorobenzaldehyde yields 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide.
Antimicrobial and Antifungal Activity
Numerous studies have reported the synthesis of N-substituted derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and their evaluation as antimicrobial and antifungal agents.[3] These compounds have been tested against a range of bacterial strains (e.g., E. coli, S. aureus, B. subtilis, P. aeruginosa) and fungal species (e.g., Candida albicans), with some derivatives exhibiting potent activity, sometimes comparable to or exceeding that of standard drugs.[3][4][5]
Other Potential Therapeutic Applications
The benzotriazole scaffold is associated with a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][6] Consequently, derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide are promising candidates for further investigation in these therapeutic areas. The ability to easily modify the molecule by reacting the hydrazide group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion and Future Perspectives
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide stands out as a pivotal intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group provide a robust platform for the generation of diverse molecular entities. The demonstrated antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in addressing the challenge of infectious diseases. Future research should continue to explore the synthesis of novel derivatives and expand their biological evaluation to other therapeutic areas, leveraging the versatile nature of the benzotriazole core to develop next-generation therapeutic agents.
References
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329.
-
PubChem. 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. [Link]
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 735-739.
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl)
- He, G. F., & Shi, Z. Q. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o48.
- Shi, Z. Q., & Ji, Z. M. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1538.
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2018). Chemistry and Biological Activity of[1][3]-Benzotriazine Derivatives. Current Organic Chemistry, 22(1), 2-19.
-
PubChem. 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. [Link]
-
ChEMBL. Compound 2-(1H-benzotriazol-1-yl)-N'-[1-(furan-2-yl)ethylidene]acetohydrazide. [Link]
- Li, J., Liu, Y., & Wang, J. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849.
- Pratik, P. D., Shital, S. P., & Sanjay, D. S. (2025). Benzotriazole: A Comprehensive Review on its Synthesis, Properties, and Pharmacological Applications. World Journal of Pharmaceutical Research, 14(11).
- Maccioni, E., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 127, 856-874.
- Bashir, S., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted.
- International Journal of Creative Research Thoughts. (2023). Review Of Benzotriazole. IJCRT, 11(3).
- GSC Biological and Pharmaceutical Sciences. (2024).
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research.
-
ChemSrc. 1H-Benzotriazole. [Link]
Sources
- 1. 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | C8H9N5O | CID 3859328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. CID 12509199 | C8H9N5O | CID 12509199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole | CAS#:95-14-7 | Chemsrc [chemsrc.com]
- 7. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BIPHENYL)-4-YLETHYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
